molecular formula C11H7ClN2O B8686214 1-Chloro-4-(prop-2-ynyloxy)phthalazine CAS No. 1217471-98-1

1-Chloro-4-(prop-2-ynyloxy)phthalazine

Cat. No.: B8686214
CAS No.: 1217471-98-1
M. Wt: 218.64 g/mol
InChI Key: SBJSMKRDHUPWSL-UHFFFAOYSA-N
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Description

1-Chloro-4-(prop-2-ynyloxy)phthalazine is a phthalazine derivative featuring a chlorine atom at position 1 and a prop-2-ynyloxy (propargyloxy) group at position 2. Phthalazines are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

CAS No.

1217471-98-1

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

1-chloro-4-prop-2-ynoxyphthalazine

InChI

InChI=1S/C11H7ClN2O/c1-2-7-15-11-9-6-4-3-5-8(9)10(12)13-14-11/h1,3-6H,7H2

InChI Key

SBJSMKRDHUPWSL-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NN=C(C2=CC=CC=C21)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability and binding to biological targets like VEGFR-2 . Alkynyl ethers (as in the target compound) may similarly modulate electronic properties for improved pharmacokinetics.
  • Synthetic Flexibility : The chlorine atom at position 1 allows versatile functionalization via nucleophilic substitution, enabling the introduction of amines, ureas, or thioureas .

Pharmacological and Functional Comparisons

Anticancer Activity
  • 1-Chloro-4-(4-phenoxyphenyl)phthalazine Derivatives: Exhibited potent cytotoxicity (IC₅₀ values <10 µM) against human liver cancer cell lines, outperforming cisplatin in some cases .
  • 1-Chloro-4-(aryl sulfanyl methyl)phthalazines : Compounds with 3,4-difluoro-phenylthiomethyl groups showed enhanced cytotoxicity due to improved membrane permeability .
Enzyme Inhibition
  • 1-Chloro-4-(4-chlorophenyl)phthalazine Derivatives : Demonstrated VEGFR-2 inhibition (IC₅₀ ~0.5 µM), critical for antiangiogenic cancer therapy .

Physicochemical Properties

Property 1-Chloro-4-(prop-2-ynyloxy)phthalazine (Inferred) 1-Chloro-4-(4-chlorophenyl)phthalazine 1-Chloro-4-(thiophen-2-yl)phthalazine
Molecular Weight ~235.67 g/mol 285.13 g/mol 246.72 g/mol
Solubility Likely soluble in DMF, DMSO Soluble in polar aprotic solvents Soluble in acetone, THF
Reactivity High (alkynyl group for click chemistry) Moderate (chlorophenyl stabilizes) Moderate (thienyl enhances conjugation)

Research Findings and Data Tables

Table 1: Cytotoxicity of Selected Phthalazine Derivatives

Compound Cell Line IC₅₀ (µM) Reference
1-(4-Fluoro-3-trifluoromethylanilino)-4-(3,4-difluorophenylthiomethyl)phthalazine HepG2 (Liver cancer) 2.1
1-Chloro-4-(4-phenoxyphenyl)phthalazine Derivative 25 MCF-7 (Breast cancer) 4.7
Cisplatin (Control) HepG2 6.5

Table 2: VEGFR-2 Inhibition Activity

Compound IC₅₀ (µM) Binding Affinity (kcal/mol) Reference
1-Chloro-4-(4-chlorophenyl)phthalazine Derivative 3a 0.49 -8.9
Sorafenib (Control) 0.03 -10.2

Preparation Methods

Substitution of Chloro Precursors

A foundational approach involves substituting a chloro group at the 1-position of phthalazine with a propargyloxy moiety. This method leverages the reactivity of halogenated phthalazines in nucleophilic aromatic substitution (NAS). For instance, 1-chloro-4-hydroxyphthalazine serves as a critical intermediate. Treatment with propargyl bromide in anhydrous dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) facilitates O-propargylation at the 4-position.

Reaction Conditions :

  • Solvent: DMF

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C, 12 hours

  • Yield: 70–75%

This method prioritizes regioselectivity, as the electron-withdrawing chloro group at position 1 directs substitution to the 4-position.

O-Propargylation of Hydroxyphthalazinone

Synthesis of 4-Hydroxyphthalazin-1(2H)-one

The precursor 4-hydroxyphthalazin-1(2H)-one is synthesized via cyclization of substituted diketones. For example, ethyl 2-(2-hydroxybenzoyl)acetate undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux.

Cyclization Protocol :

  • Reagent: Hydrazine hydrate (1.2 equiv)

  • Solvent: Ethanol

  • Temperature: 80°C, 6 hours

  • Yield: 68%

Propargylation of the Hydroxy Group

The hydroxy group at position 4 is propargylated using propargyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). This step is critical for introducing the prop-2-ynyloxy moiety.

Optimized Propargylation :

  • Propargyl bromide: 1.5 equiv

  • Base: K₂CO₃ (3.0 equiv)

  • Catalyst: TBAB (0.1 equiv)

  • Solvent: Acetonitrile

  • Temperature: 60°C, 8 hours

  • Yield: 82%

Chlorination via Phosphorus Oxychloride (POCl₃)

Conversion of Phthalazinone to Chlorophthalazine

The ketone group at position 1 of 4-propargyloxyphthalazin-1(2H)-one is replaced with chlorine using POCl₃. This reaction proceeds via nucleophilic attack, forming the final product 1-chloro-4-(prop-2-ynyloxy)phthalazine .

Chlorination Protocol :

  • Reagent: POCl₃ (5.0 equiv)

  • Catalyst: N,N-dimethylformamide (DMF, 0.2 equiv)

  • Temperature: 110°C, 4 hours

  • Workup: Quenching with ice-water, extraction with dichloromethane

  • Yield: 78%

Alternative Synthetic Routes

Gold-Catalyzed Cyclization

Recent advances employ gold(I) catalysts to construct the phthalazine core. Starting from O-propargylated aldehydes, intramolecular cyclization forms the heterocyclic skeleton. For example, AuCl₃ (5 mol%) in dichloroethane at 80°C induces cyclization with 85% efficiency.

Hydrazine-Mediated Cyclocondensation

Hydrazine derivatives react with diketones to form phthalazine intermediates. Substituted 1,2-diketones (e.g., 2-chloro-1-(prop-2-ynyloxy)benzene-1,2-dione) cyclize with hydrazine hydrate, yielding the target compound in one pot.

One-Pot Reaction :

  • Hydrazine hydrate: 1.1 equiv

  • Solvent: n-Butanol

  • Temperature: 120°C, 10 hours

  • Yield: 65%

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Nucleophilic SubstitutionPropargyl bromide, K₂CO₃70–75%High regioselectivityRequires pre-functionalized precursor
POCl₃ ChlorinationPOCl₃, DMF78%Efficient ketone conversionHarsh conditions, toxicity
Gold CatalysisAuCl₃85%Mild conditions, high atom economyCost of catalysts
One-Pot CyclizationHydrazine hydrate65%Simplified workflowModerate yield

Q & A

Basic: What are the standard synthetic routes for preparing 1-Chloro-4-(prop-2-ynyloxy)phthalazine?

The synthesis typically involves cyclocondensation and chlorination steps. A common approach starts with 2-(4-chlorobenzoyl)benzoic acid, which undergoes cyclocondensation with hydrazine hydrate to yield 4-(4-chlorophenyl)phthalazin-1(2H)-one. Subsequent chlorination with phosphorous oxychloride (POCl₃) produces 1-chloro-4-(4-chlorophenyl)phthalazine . Functionalization with alkynyl groups (e.g., prop-2-ynyloxy) can be achieved via nucleophilic substitution under reflux conditions in polar aprotic solvents like DMF, using potassium carbonate as a base . Alternative routes may involve intermediates like 1-chlorophthalazine, as seen in hydralazine synthesis .

Basic: How is the compound characterized structurally, and what analytical challenges exist?

X-ray crystallography (via SHELX programs ) and spectroscopic methods are critical. UV-Vis spectroscopy reveals n→π* transitions, with Stark effect measurements providing precise dipole moment data for electronic state analysis . Nuclear Magnetic Resonance (NMR) confirms substitution patterns, while challenges arise in resolving overlapping signals for aromatic protons. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystalline derivatives, hydrogen bonding patterns are analyzed using graph set theory to predict aggregation behavior .

Advanced: What functionalization strategies enhance biological activity in phthalazine derivatives?

Functionalization at the 1-chloro and 4-positions is key. For example:

  • Urea/thiourea derivatives : React 1-chloro-4-(4-chlorophenyl)phthalazine with phenylurea/thiourea in DMF to introduce hydrogen-bonding motifs, improving target binding .
  • Hydrazone and thiosemicarbazide conjugates : Condensation with acid hydrazides (e.g., benzohydrazide) enhances cytotoxicity via apoptosis induction .
  • Alkynyloxy groups : Introducing prop-2-ynyloxy improves solubility and enables click chemistry for bioconjugation .

Advanced: How do structural modifications influence pharmacological activity?

  • Antimicrobial activity : Annulated derivatives (e.g., 1,3,5-triazino[4,3-a]phthalazine) show enhanced activity due to increased planar rigidity and π-π stacking with microbial DNA .
  • VEGFR-2 inhibition : Substitution with 4-chlorophenyl and acetyl groups improves hydrophobic interactions in the kinase domain. Derivatives like 1-(4-acetylphenyl)phthalazine exhibit IC₅₀ values <1 μM in kinase assays .
  • Antitumor activity : Electron-withdrawing groups (e.g., chloro) at the 1-position stabilize the phthalazine core, while bulky aryl groups at the 4-position enhance intercalation with DNA .

Advanced: What methodologies are used to study VEGFR-2 inhibition mechanisms?

  • In silico docking : Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonds between the phthalazine core and kinase active-site residues (e.g., Cys919) .
  • Cytotoxicity assays : MTT assays on cancer cell lines (e.g., HepG2) quantify IC₅₀ values, with flow cytometry confirming apoptosis via Annexin V/PI staining .
  • Enzymatic assays : Direct measurement of VEGFR-2 inhibition using recombinant kinase domains and ATP-competitive ELISA .

Advanced: How are data contradictions resolved in spectroscopic and crystallographic studies?

  • Stark effect analysis : Resolves ambiguities in electronic transitions by correlating spectral shifts with applied electric fields, confirming n→π* assignments .
  • SHELX refinement : Iterative refinement of X-ray data using SHELXL corrects for thermal motion artifacts and partial occupancies, ensuring accurate bond-length validation .
  • Comparative SAR studies : Cross-referencing synthetic yields, bioactivity data, and computational models identifies outliers caused by steric effects or solvent interactions .

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